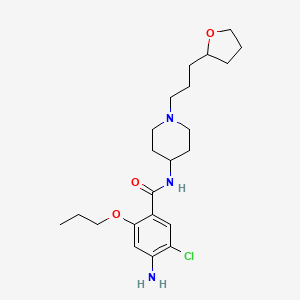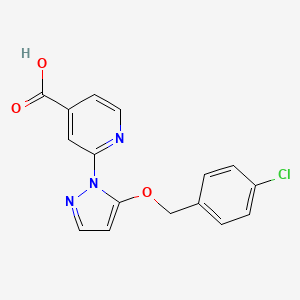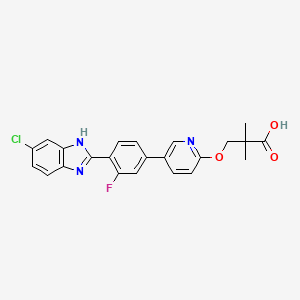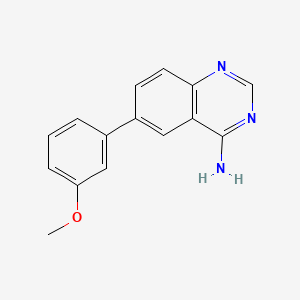
Benzamide Derivative 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide Derivative 1 is a compound belonging to the benzamide class, which is characterized by the presence of a benzene ring attached to an amide group. Benzamide derivatives are known for their wide range of biological activities, including antimicrobial, antifungal, anticonvulsant, and antitumor properties . These compounds are extensively used in the pharmaceutical industry due to their therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzamide Derivative 1 can be synthesized through the direct condensation of benzoic acids and amines in the presence of a catalyst. One efficient method involves using diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This green and rapid method offers high yields and is eco-friendly.
Industrial Production Methods: Industrial production of benzamide derivatives typically involves the reaction of carboxylic acids with amines at high temperatures (above 180°C) using dehydrating agents such as N,N’-dicyclohexylcarbodiimide (DCC) or cyanuric chloride . These methods are optimized for large-scale production to meet the demands of pharmaceutical and other industries.
Chemical Reactions Analysis
Types of Reactions: Benzamide Derivative 1 undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Introduction of different functional groups on the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzylamine derivatives.
Substitution: Halogenated benzamides.
Scientific Research Applications
Benzamide Derivative 1 has a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticonvulsant, antitumor, and analgesic agent.
Industry: Utilized in the production of polymers, plastics, and as additives in various industrial processes.
Mechanism of Action
The mechanism of action of Benzamide Derivative 1 involves its interaction with specific molecular targets. For instance, some benzamide derivatives act as dopamine receptor antagonists, selectively targeting dopamine D2 and D3 receptors . This interaction can modulate neurotransmitter activity, making these compounds useful in treating psychiatric disorders and other conditions.
Comparison with Similar Compounds
Ethenzamide: An analgesic.
Salicylamide: An analgesic and antipyretic.
Amisulpride: A dopamine receptor antagonist used in the treatment of schizophrenia.
Uniqueness: Benzamide Derivative 1 stands out due to its specific combination of functional groups, which confer unique biological activities and therapeutic potential. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry.
Properties
Molecular Formula |
C22H34ClN3O3 |
|---|---|
Molecular Weight |
424.0 g/mol |
IUPAC Name |
4-amino-5-chloro-N-[1-[3-(oxolan-2-yl)propyl]piperidin-4-yl]-2-propoxybenzamide |
InChI |
InChI=1S/C22H34ClN3O3/c1-2-12-29-21-15-20(24)19(23)14-18(21)22(27)25-16-7-10-26(11-8-16)9-3-5-17-6-4-13-28-17/h14-17H,2-13,24H2,1H3,(H,25,27) |
InChI Key |
KDDVVMDIQCUZDI-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CCCC3CCCO3)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-[[1-[4-(5-Chloropyrimidin-2-yl)-2-methylphenyl]-4,4,4-trifluorobutyl]amino]benzoyl]piperidine-3-carboxylic acid](/img/structure/B10832973.png)

![N-[(2S)-3-[4-[5-(2-cyclopentylpyridin-4-yl)-1,2,4-oxadiazol-3-yl]-2-ethyl-6-methylphenoxy]-2-hydroxypropyl]-2-hydroxyacetamide](/img/structure/B10832992.png)
![5-[3-[6-(cyclohexylamino)pyrazin-2-yl]-1H-indol-5-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B10832998.png)
![N-[(2S)-3-[2-ethyl-6-methyl-4-[5-[2-(2-methylpropyl)pyridin-4-yl]-1,2,4-oxadiazol-3-yl]phenoxy]-2-hydroxypropyl]-2-hydroxyacetamide](/img/structure/B10832999.png)
![5-[3-(6-cyclopentyloxypyridin-2-yl)-1H-indol-5-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B10833004.png)



![8-chloro-3-[(5-chloro-2-ethylsulfonylphenyl)methyl]-7-(piperazin-1-ylmethyl)-6-(trifluoromethyl)-8H-quinazoline-2,4-dione](/img/structure/B10833020.png)
![4-[3-[[3,5-bis(trifluoromethyl)phenyl]methylcarbamoyl]-4-fluorophenyl]-N-(1H-indazol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide](/img/structure/B10833027.png)
![3-bromo-N-[[4-[5-(dimethylamino)pentanoylamino]phenyl]carbamothioyl]benzamide](/img/structure/B10833037.png)
![4-[3-[2-[(2,6-dimethylphenyl)methylamino]-2-oxoethyl]-4-fluorophenyl]-N-(1H-indazol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide](/img/structure/B10833039.png)

